6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Antitubercular drug discovery Nitroheterocyclic SAR Mycobacterium tuberculosis

This N4-(4-nitrobenzyl)-substituted 1,2,4-benzothiadiazine 1,1-dioxide is a privileged scaffold for anti-HCMV and AMPAR research. The 4-nitrobenzyl group provides a distinct pharmacophoric footprint that cannot be replicated by common 3-substituted BTD derivatives. With a molecular weight of 331.3 and an estimated LogP of ~2.5–3.0, it occupies lead-like chemical space suitable for focused library design. Procurement of this high-purity reference standard enables differential target engagement studies and assay development, fully aligned with published SAR data for the BTD class.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 896684-71-2
Cat. No. B3298226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS896684-71-2
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O4S/c1-11-2-7-15-14(8-11)17(10-16-23(15,21)22)9-12-3-5-13(6-4-12)18(19)20/h2-8,10H,9H2,1H3
InChIKeyBPPPCZVGODDRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.9 [ug/mL]

6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 896684-71-2): Class Identity and Baseline Physicochemical Profile for Procurement Evaluation


6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 896684-71-2) belongs to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, a privileged heterocyclic scaffold implicated in AMPA receptor modulation, KATP channel modulation, antiviral activity against HCMV, and antimycobacterial activity [1], [2], [3]. The compound bears a 6-methyl substituent on the benzo ring and a 4-(4-nitrophenyl)methyl (i.e., 4-nitrobenzyl) group at the N4 position of the thiadiazine ring, with an exact molecular weight of 331.3 g/mol (C15H13N3O4S) . The 4-nitrobenzyl moiety distinguishes this compound from more common BTD derivatives that typically feature 3-substitution patterns (e.g., 3-amino, 3-alkylamino, 3-aryl), establishing a distinct pharmacophoric footprint that may drive differential target engagement [2], [4].

Why Generic 1,2,4-Benzothiadiazine 1,1-Dioxides Cannot Substitute for 6-Methyl-4-(4-Nitrobenzyl)-BTD in Target-Oriented Research Programs


Generic substitution of 1,2,4-benzothiadiazine 1,1-dioxides is contraindicated because the position and electronic nature of substituents critically govern biological activity and selectivity. The majority of bioactive BTDs in the antimycobacterial series carry modifications at the 3-position of the thiadiazine ring (e.g., piperazinyl, isonipecotate esters), while N4-substituted derivatives such as the target compound have been explored in the dibenzyl HCMV inhibitor series where the 4-nitrobenzyl group is structurally analogous to the N-benzyl pharmacophore required for antiviral potency [1], [2]. CoMFA analysis of BTD dibenzyl derivatives revealed that electron-withdrawing substituents (such as nitro) on the phenyl ring of benzyl moieties are strongly correlated with enhanced anti-HCMV activity, establishing that simple phenyl or methyl substitution cannot recapitulate this electronic contribution [2]. Furthermore, in the antimycobacterial BTD series, compounds lacking the 4-nitrobenzyl group at N4 do not possess the same nitro group-mediated reductive activation potential, making cross-substitution between 3-substituted and N4-substituted BTDs pharmacologically invalid [1].

Quantitative Differentiation of 6-Methyl-4-(4-Nitrobenzyl)-BTD (CAS 896684-71-2) Against Structural Analogs: A Comparator-Based Evidence Guide


N4-4-Nitrobenzyl Substitution vs. 3-Substituted BTD Analogs in Anti-Tubercular Activity: Pharmacophoric Divergence

In the BTD antimycobacterial series, the most potent compounds reported by Kamal et al. are 3-substituted derivatives (e.g., piperazinyl-linked nitrofuran/nitrothiophene congeners), with compound 4 exhibiting an MIC of 1 μg/mL against M. tuberculosis H37Rv [1]. The target compound (CAS 896684-71-2) is structurally distinct: it bears a 4-nitrobenzyl group at N4 rather than the 3-position. This N4 substitution pattern is characteristic of the BTD dibenzyl HCMV inhibitor series rather than the antitubercular series, creating a fundamentally different pharmacophore. In the Kamal et al. nitroheterocyclic BTD series (Part IV), compounds with nitroaryl groups (nitrofuran, nitrothiophene) coupled at the 3-position showed moderate antimycobacterial activity, but no N4-benzyl derivatives were evaluated, meaning direct anti-TB potency data for CAS 896684-71-2 is absent from the published literature [2]. The 4-nitrobenzyl group in CAS 896684-71-2 is predicted to confer distinct electronic properties (Hammett σp for NO2 = +0.78) compared to the 3-substituted BTD antitubercular leads, which would alter both target binding and reductive bioactivation potential [3].

Antitubercular drug discovery Nitroheterocyclic SAR Mycobacterium tuberculosis

Electronic Contribution of the 4-Nitrobenzyl Group Relative to Chlorophenylmethyl BTD Analogs in Anti-HCMV Activity

The BTD dibenzyl series evaluated by Martinez et al. established that electron-withdrawing substituents on the benzyl phenyl ring increase anti-HCMV potency. The chlorophenylmethyl BTD derivatives exhibited IC50 values ranging from 3 to 10 μM against HCMV (AD-169 strain), with cytotoxic concentrations (CC50) often exceeding 200 μM in HEL fibroblast cells, yielding selectivity indices (SI) of approximately 20-67 [1]. CoMFA analysis across 32 diverse BTD derivatives (IC50 range: 2.5-50 μM) demonstrated that the electrostatic field contribution, particularly negative charge density introduced by electron-withdrawing groups, is a dominant determinant of antiviral activity [2]. CAS 896684-71-2 contains a 4-nitrobenzyl substituent (Hammett σp = +0.78), which is a stronger electron-withdrawing group than the chlorine substituents (σp = +0.23 for Cl) used in the chlorophenylmethyl series. While no direct IC50 measurement exists for CAS 896684-71-2 in the published literature, the CoMFA electrostatic contour maps predict that the 4-nitro group would favorably interact with the receptor electrostatic field, potentially yielding potency at least comparable to, if not exceeding, the chlorophenylmethyl leads [2].

Human cytomegalovirus inhibitors BTD antiviral SAR CoMFA pharmacophore modeling

Molecular Weight and Physicochemical Differentiation from Unsubstituted and Mono-Substituted BTD Core Scaffolds

CAS 896684-71-2 has a molecular weight of 331.3 g/mol (C15H13N3O4S), which is approximately 149 Da larger than the unsubstituted 2H-1,2,4-benzothiadiazine 1,1-dioxide core (MW = 182.2 g/mol, CAS 359-85-3, LogP = 0.16) , . The 6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold without N4-substitution (e.g., 6-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, CAS 37162-39-3, MW = 196.23 g/mol) is approximately 135 Da lighter and lacks the nitrobenzyl pharmacophore . The 4-nitrobenzyl group adds significant lipophilicity: the calculated LogP of the unsubstituted core is 0.16, and the addition of a p-nitrobenzyl group (π value ≈ +0.5 for CH2-C6H4-NO2) increases lipophilicity to an estimated LogP of approximately 2.5-3.0, moving the compound into a more favorable membrane-permeability window for intracellular targets [1]. This MW and lipophilicity shift places CAS 896684-71-2 closer to lead-like chemical space (MW < 350, LogP < 3.5) compared to larger 3-substituted BTD congeners (e.g., Kamal compound 4, MW > 450) that exceed typical lead-likeness thresholds [2].

Physicochemical property filtering Drug-likeness assessment Chemical procurement specifications

N4-4-Nitrobenzyl vs. N4-Unsubstituted BTD Derivatives: Impact on AMPA Receptor Modulation Potential

The AMPA receptor PAM field has extensively explored 1,2,4-benzothiadiazine 1,1-dioxides, with lead compounds such as cyclothiazide, IDRA 21, and BPAM121 demonstrating that the 3-position and 4-position substituents critically control AMPAR potentiation activity [1]. A recent isosteric study demonstrated that removal of the nitrogen at position 2 or 4 of the BTD scaffold can retain or abolish AMPAR activity, underscoring the importance of the intact thiadiazine ring with appropriate N-substitution [1]. Compounds with aryl substitution at N4 (analogous to the 4-nitrobenzyl group in CAS 896684-71-2) have been reported in patent literature as AMPA receptor modulators, with activity profiles that differ from the 3,4-dihydro-2H-BTD series exemplified by IDRA 21 [2]. While no direct AMPAR EC50 data exists for CAS 896684-71-2, the presence of the N4-4-nitrobenzyl group places it in a structurally distinct subclass relative to the extensively characterized 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, where the 4-position is typically unsubstituted or bears small alkyl groups. This structural divergence is expected to produce differential effects on AMPAR subunit selectivity and desensitization kinetics [1], [2].

AMPA receptor positive allosteric modulators BTD isosteric replacement CNS drug discovery

Nitro Group-Mediated Reductive Bioactivation Potential vs. Non-Nitro BTD Analogs

The 4-nitrobenzyl substituent of CAS 896684-71-2 introduces a nitro group capable of enzymatic reduction to reactive intermediates (nitroso, hydroxylamine, and amine species), a mechanism exploited by nitroheterocyclic antimicrobials such as metronidazole and the anti-TB lead PA-824 [1]. In the BTD antitubercular series, Kamal et al. specifically incorporated nitrofuran and nitrothiophene moieties to leverage this reductive activation pathway, with active compounds demonstrating MIC values against M. tuberculosis [2]. The target compound's 4-nitrobenzyl group provides a similar nitroaromatic functionality positioned at N4 rather than coupled at the 3-position. In contrast, the vast majority of BTD analogs in the KATP channel opener series (e.g., BPDZ 73, BPDZ 259) and the AMPAR PAM series lack nitro groups entirely, relying instead on halogen, alkyl, or amino substituents [3], [4]. This means CAS 896684-71-2 possesses a bioactivatable warhead absent in most clinically-relevant BTD scaffolds, a feature that could confer selective toxicity against nitroreductase-expressing pathogens while being inert in mammalian cells that lack activating nitroreductases [1].

Nitroreductase bioactivation Antimicrobial pro-drug design Selective toxicity mechanisms

Recommended Research and Procurement Application Scenarios for 6-Methyl-4-(4-Nitrobenzyl)-BTD (CAS 896684-71-2)


Antiviral Drug Discovery: Hit-Finding Against Human Cytomegalovirus (HCMV)

CAS 896684-71-2 is a strong candidate for inclusion in anti-HCMV screening libraries based on the established SAR of BTD dibenzyl derivatives. The CoMFA electrostatic model from Martinez et al. (2000) predicts that the electron-withdrawing 4-nitro group on the benzyl moiety will enhance binding affinity relative to chlorophenylmethyl analogs that already demonstrate IC50 values of 3-10 μM and selectivity indices exceeding 20 [1], [2]. Researchers should prioritize this compound as a next-generation BTD derivative for HCMV plaque reduction assays, with the expectation that potency may fall within or exceed the 2.5-50 μM range established for the dibenzyl BTD class.

Antitubercular Lead Expansion: Exploring N4-Substituted BTDs as a Novel Sub-Series

The Kamal et al. antitubercular BTD series has systematically explored 3-substitution while leaving N4-substitution largely unexplored for anti-TB activity [3]. CAS 896684-71-2 represents an N4-substituted BTD derivative with a nitroaromatic group that could undergo reductive activation by mycobacterial nitroreductases, analogous to the mechanism of PA-824 [4]. Procurement of this compound enables evaluation of whether the N4-nitrobenzyl BTD sub-series can match or exceed the MIC values of 1-2 μg/mL reported for the 3-substituted BTD leads (compounds 4 and 10c), potentially opening a new vector in BTD-based antitubercular SAR [3].

AMPA Receptor Pharmacology: Profiling N4-Aryl 4H-BTDs as a Distinct Chemotype

The recent isosteric BTD study (Francotte et al., 2025) highlights that modification of nitrogen positions in the thiadiazine ring dramatically impacts AMPAR potentiation activity [5]. CAS 896684-71-2, with its N4-4-nitrobenzyl substitution and unsaturated 4H-thiadiazine ring, represents a structural class distinct from the saturated 3,4-dihydro-2H-BTDs (e.g., IDRA 21, cyclothiazide) that dominate AMPAR PAM literature [6]. This compound is recommended for AMPAR calcium flux screening panels to determine whether N4-aryl 4H-BTDs exhibit unique subunit-selectivity profiles (e.g., preferential GluA2 vs. GluA1 modulation) relative to classical 2H or 3,4-dihydro BTD PAMs.

Physicochemical Property Benchmarking for Lead-Like BTD Library Design

With a molecular weight of 331.3 g/mol and an estimated LogP of ~2.5-3.0, CAS 896684-71-2 resides within lead-like chemical space (MW < 350, LogP < 3.5), in contrast to many 3-substituted BTD drug candidates that exceed MW = 400-500 , [7]. This compound can serve as a property benchmark for designing focused BTD libraries that maintain favorable drug-likeness parameters while incorporating pharmacophoric nitroaryl groups. Procurement of CAS 896684-71-2 as a reference standard enables analytical method development (HPLC purity, LogD determination, solubility profiling) for the broader N4-substituted BTD series.

Quote Request

Request a Quote for 6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.